molecular formula C22H20N2O5S2 B11633365 5-[3-[(5Z)-5-[(4-ethylphenyl)methylene]-4-oxo-2-thioxo-thiazolidin-3-yl]propanoylamino]-2-hydroxy-benzoic acid

5-[3-[(5Z)-5-[(4-ethylphenyl)methylene]-4-oxo-2-thioxo-thiazolidin-3-yl]propanoylamino]-2-hydroxy-benzoic acid

Cat. No.: B11633365
M. Wt: 456.5 g/mol
InChI Key: HRDXQLYCMBCNCX-WQRHYEAKSA-N
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Description

5-[3-[(5Z)-5-[(4-ethylphenyl)methylene]-4-oxo-2-thioxo-thiazolidin-3-yl]propanoylamino]-2-hydroxy-benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone ring, a benzoic acid moiety, and an ethylphenyl group, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-[(5Z)-5-[(4-ethylphenyl)methylene]-4-oxo-2-thioxo-thiazolidin-3-yl]propanoylamino]-2-hydroxy-benzoic acid typically involves multiple steps, including the formation of the thiazolidinone ring and the subsequent attachment of the benzoic acid and ethylphenyl groups. Common reagents used in these reactions include thiosemicarbazide, ethyl acetoacetate, and various aldehydes. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

5-[3-[(5Z)-5-[(4-ethylphenyl)methylene]-4-oxo-2-thioxo-thiazolidin-3-yl]propanoylamino]-2-hydroxy-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

5-[3-[(5Z)-5-[(4-ethylphenyl)methylene]-4-oxo-2-thioxo-thiazolidin-3-yl]propanoylamino]-2-hydroxy-benzoic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-[(5Z)-5-[(4-ethylphenyl)methylene]-4-oxo-2-thioxo-thiazolidin-3-yl]propanoylamino]-2-hydroxy-benzoic acid stands out due to its unique combination of functional groups and structural features. The presence of the ethylphenyl group and the specific arrangement of the thiazolidinone and benzoic acid moieties contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H20N2O5S2

Molecular Weight

456.5 g/mol

IUPAC Name

5-[3-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]-2-hydroxybenzoic acid

InChI

InChI=1S/C22H20N2O5S2/c1-2-13-3-5-14(6-4-13)11-18-20(27)24(22(30)31-18)10-9-19(26)23-15-7-8-17(25)16(12-15)21(28)29/h3-8,11-12,25H,2,9-10H2,1H3,(H,23,26)(H,28,29)/b18-11-

InChI Key

HRDXQLYCMBCNCX-WQRHYEAKSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=C(C=C3)O)C(=O)O

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=C(C=C3)O)C(=O)O

Origin of Product

United States

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